molecular formula C9H14BNO2 B1321032 3-((Dimethylamino)methyl)phenylboronic acid CAS No. 819849-22-4

3-((Dimethylamino)methyl)phenylboronic acid

Cat. No.: B1321032
CAS No.: 819849-22-4
M. Wt: 179.03 g/mol
InChI Key: OFYQEYPITRRCBP-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)phenylboronic acid is an organic compound with the chemical formula C9H14BNO2. It is a white to pale yellow solid that is stable at room temperature. This compound is known for its significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

3-((Dimethylamino)methyl)phenylboronic acid is an organic compound that plays a significant role in various organic synthesis reactions . It is primarily used as a reactant in the synthesis of different protein effectors, including modulators of survival motor neuron protein .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura (SM) cross-coupling reactions . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to a palladium catalyst .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for various organic synthesis applications .

Pharmacokinetics

It is known that the compound is stable at room temperature and slightly soluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds, enabling the synthesis of various complex organic molecules . For example, it has been used in the synthesis of modulators of survival motor neuron protein .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions, such as the choice of solvent and temperature, can significantly affect the compound’s reactivity . Furthermore, the compound should be stored at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

3-((Dimethylamino)methyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as glucokinase and enoyl-ACP reductase, modulating their activity and influencing metabolic pathways . The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and the active site of the enzyme, leading to inhibition or activation of the enzyme’s function. Additionally, this compound can form complexes with proteins, affecting their stability and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of survival motor neuron protein, which plays a crucial role in neuronal health and function . By interacting with key signaling molecules, this compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, its impact on cellular metabolism includes changes in the flux of metabolic pathways and the levels of specific metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the boronic acid group to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in the formation of stable complexes that alter the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can influence the activity of glucokinase, a key enzyme in glucose metabolism, thereby affecting glucose homeostasis. Additionally, the compound’s interactions with other metabolic enzymes can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The compound’s distribution can also be affected by factors such as cellular uptake mechanisms and the presence of competing molecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-((Dimethylamino)methyl)phenylboronic acid can be synthesized through the reaction of phenylboronic acid with dimethylamine. The process typically involves the following steps:

  • Dissolving phenylboronic acid in an organic solvent such as tetrahydrofuran (THF).
  • Adding dimethylamine to the solution.
  • Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
  • Purifying the product through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-((Dimethylamino)methyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-((Dimethylamino)methyl)phenylboronic acid is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

[3-[(dimethylamino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYQEYPITRRCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609343
Record name {3-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819849-22-4
Record name B-[3-[(Dimethylamino)methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=819849-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N, N-Dimethylaminomethyl) phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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